molecular formula C16H13N3O2S2 B3006066 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 1797641-15-6

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B3006066
CAS RN: 1797641-15-6
M. Wt: 343.42
InChI Key: ZUVDGYOKGULJON-UHFFFAOYSA-N
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Description

The compound “N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide” belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .


Molecular Structure Analysis

The molecular formula of the compound is C9H11N3O2S . It has an average mass of 225.268 Da and a monoisotopic mass of 225.057190 Da .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C9H11N3O2S, an average mass of 225.268 Da, and a monoisotopic mass of 225.057190 Da .

Scientific Research Applications

Pharmacology

This compound is a small molecule and is classified under experimental groups . It has been tested for its pharmacological properties, but specific indications are not available . The compound’s mechanism of action is not fully understood, but it is known to target the Serine/threonine-protein kinase Chk1 in humans .

Metabolism and Absorption

Information about the absorption, metabolism, volume of distribution, protein binding, route of elimination, half-life, and clearance of this compound is currently not available .

Adverse Effects

The compound’s toxicity and adverse effects have not been fully studied. However, structured adverse effects data can be used to improve decision support and research outcomes .

Interactions

The compound’s interactions with other drugs and food are not well-documented. It is recommended that healthcare providers be consulted for interpretation of any potential interactions .

Chemical Taxonomy

This compound belongs to the class of organic compounds known as N-acetylarylamines. These are acetamides where one or more amide hydrogens is substituted by an aryl group .

Phosphoinositide 3-Kinase Inhibitors

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, which are similar to the compound , have been synthesized and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .

Structure-Activity Relationships (SAR)

The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .

Docking Analysis

Further docking analysis revealed that the N-heterocyclic core of a similar compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .

properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c20-14(12-8-9-4-1-2-6-11(9)22-12)19-16-18-10-5-3-7-17-15(21)13(10)23-16/h1-2,4,6,8H,3,5,7H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVDGYOKGULJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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